molecular formula C15H15FN2OS B11620090 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea

1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea

Cat. No.: B11620090
M. Wt: 290.4 g/mol
InChI Key: DABXILQPUNXIPA-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, characterized by the presence of ethoxy and fluorophenyl groups, exhibits unique chemical properties that make it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea typically involves the reaction of 4-ethoxyaniline with 4-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Synthetic Route:

  • Dissolve 4-ethoxyaniline in an organic solvent (e.g., dichloromethane).
  • Add 4-fluorophenyl isothiocyanate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction:

  • Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution:

  • The ethoxy and fluorophenyl groups can undergo nucleophilic substitution reactions. For example, the ethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products:

  • Sulfoxides, sulfones, amines, and substituted thioureas.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea has several applications in scientific research:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
  • Used in drug discovery and development as a lead compound for designing new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of ethoxy and fluorophenyl groups enhances its binding affinity and specificity towards these targets.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(4-fluorophenyl)thiourea
  • 1-(4-Ethoxyphenyl)-3-(4-chlorophenyl)thiourea
  • 1-(4-Ethoxyphenyl)-3-(4-bromophenyl)thiourea

Comparison:

  • The presence of the ethoxy group in 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea provides increased solubility in organic solvents compared to its methoxy analog.
  • The fluorophenyl group enhances the compound’s stability and reactivity, making it more suitable for certain applications compared to chlorophenyl or bromophenyl derivatives.

Properties

Molecular Formula

C15H15FN2OS

Molecular Weight

290.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C15H15FN2OS/c1-2-19-14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,2H2,1H3,(H2,17,18,20)

InChI Key

DABXILQPUNXIPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F

solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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